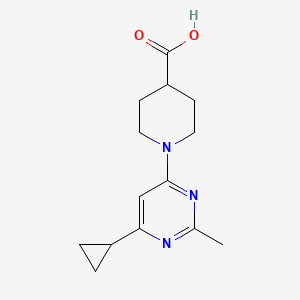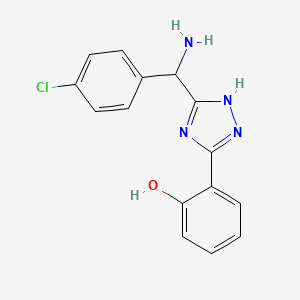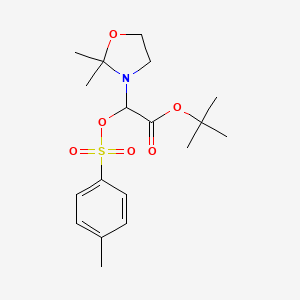
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and flavoring agents due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isobutyl group. Common reagents used in the synthesis include chlorine gas, isobutyl bromide, and a suitable base such as sodium hydroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of pyrazine amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyrazine: Lacks the isobutyl group, making it less hydrophobic.
1-Isobutylpyrazin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one’s unique combination of chlorine and isobutyl groups imparts distinct chemical and biological properties, making it valuable for specific applications where other pyrazines may not be as effective.
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
3,5-dichloro-1-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)3-12-4-6(9)11-7(10)8(12)13/h4-5H,3H2,1-2H3 |
Clave InChI |
CQPCSXLXJLMRTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(N=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)




![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

![3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11792635.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)
![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)


![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)
